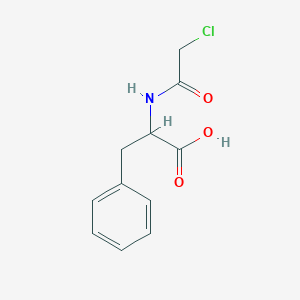

Chloroacetyl-dl-phenylalanine

描述

Nomenclature and Stereoisomeric Forms within Chemical Research Contexts

The nomenclature and stereochemistry of Chloroacetyl-phenylalanine are critical to understanding its function and application in scientific research. The compound exists in three primary forms: the L-isomer, the D-isomer, and the racemic mixture of both, each with distinct properties and uses.

Chloroacetyl-L-phenylalanine

Chloroacetyl-L-phenylalanine is the L-stereoisomer of the compound. The "L" designation refers to the spatial arrangement of the atoms around the chiral carbon, which is the same as that found in naturally occurring L-phenylalanine. This structural similarity allows it to be recognized by enzymes and cellular pathways that interact with natural amino acids.

Key Properties of Chloroacetyl-L-phenylalanine:

| Property | Value |

| Molecular Formula | C11H12ClNO3 |

| Molecular Weight | 241.67 g/mol nih.gov |

| IUPAC Name | (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid nih.govsigmaaldrich.com |

| CAS Number | 721-65-3 nih.gov |

| Physical Form | White to yellow solid sigmaaldrich.com |

This data is compiled from multiple sources for accuracy.

Chloroacetyl-D-phenylalanine

In contrast to the L-isomer, Chloroacetyl-D-phenylalanine possesses the D-stereoisomeric configuration. D-amino acids are less common in nature than their L-counterparts but play important roles in various biological processes, particularly in microorganisms. wikipedia.org The unique stereochemistry of Chloroacetyl-D-phenylalanine makes it a subject of interest in the development of enzyme inhibitors and peptide-based therapeutics that are resistant to degradation by proteases.

Key Properties of Chloroacetyl-D-phenylalanine:

| Property | Value |

| Molecular Formula | C11H12ClNO3 calpaclab.com |

| Molecular Weight | 241.67 calpaclab.com |

| Purity | ≥98% calpaclab.com |

| CAS Number | 137503-97-0 calpaclab.com |

| Product Family | Amino Acids calpaclab.com |

This data is compiled from multiple sources for accuracy.

Racemic Chloroacetyl-dl-phenylalanine Systems

The racemic mixture, denoted as this compound, contains equal amounts of the L- and D-isomers. spectrumchemical.com This form is often used in initial screening studies and as a starting material for the separation and purification of the individual enantiomers. The process of resolving a racemic mixture into its constituent isomers is a critical step in many synthetic pathways, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. googleapis.com One historical method for resolving racemic N-chloroacetyl-D,L-phenylalanine involves the use of carboxypeptidase from the pancreas, which selectively hydrolyzes the L-isomer. googleapis.com

Contextualization as an Amino Acid Derivative in Biological Systems

This compound is classified as an amino acid derivative, meaning it is a molecule that has been chemically modified from a standard amino acid, in this case, phenylalanine. medchemexpress.commedchemexpress.com These derivatives are of great interest in chemical biology because they can be used to probe and manipulate biological systems in ways that natural amino acids cannot. The chloroacetyl group, in particular, is a reactive moiety that can participate in a variety of chemical reactions, making it a useful tool for labeling proteins, cross-linking molecules, and synthesizing novel compounds. cymitquimica.com

Relationship to Phenylalanine Analogues in Bio-organic Chemistry

This compound belongs to a broader class of molecules known as phenylalanine analogues. These are compounds that are structurally similar to phenylalanine but have been modified in some way. abmole.com Other examples of phenylalanine analogues include p-chlorophenylalanine and various N-acyl derivatives. abmole.comnih.gov The study of these analogues is crucial for understanding structure-activity relationships, which dictate how a molecule's chemical structure influences its biological activity. thegoodscentscompany.com For instance, research has shown that the inhibitory capacity of N-chloroacetyl derivatives of para-halogenated phenylalanines increases with the size of the halogen atom, from chloro- to bromo- to iodo-DL-phenylalanine. nih.gov

Significance in the Study of Amino Acid Metabolism and Derivatization Pathways

The study of amino acid derivatives like this compound provides valuable insights into amino acid metabolism and the various pathways through which amino acids are modified in biological systems. nih.gov The introduction of a synthetic amino acid derivative into a biological system can help researchers to identify and characterize the enzymes and transport proteins that are involved in amino acid metabolism. Furthermore, the development of methods for incorporating non-canonical amino acids, such as N-chloroacetyl-l-phenylalanine, into proteins is an active area of research that promises to expand the chemical diversity of proteins and enable the creation of novel biomaterials and therapeutics. nih.gov The enzymatic resolution of N-acylated DL-amino acids, including derivatives of phenylalanine, has been a long-standing technique in biotechnology for the production of optically pure L- and D-amino acids. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGSOAURCZWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7765-11-9 | |

| Record name | N-(2-Chloroacetyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7765-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Chloroacetyl)-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007765119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7765-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(chloroacetyl)-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Chloroacetyl Dl Phenylalanine and Its Stereoisomers

Total Synthesis Approaches and Optimization Strategies

The foundational approach to synthesizing Chloroacetyl-dl-phenylalanine involves the direct chloroacetylation of the racemic amino acid DL-phenylalanine. Optimization strategies focus on improving yield, purity, and reaction conditions, often by manipulating solvents, bases, and acylating agents.

The most common and direct method for preparing N-Chloroacetyl-DL-phenylalanine is the Schotten-Baumann reaction, which involves treating DL-phenylalanine with chloroacetyl chloride. This reaction is typically performed in an aqueous medium or a biphasic system where the pH is controlled by the addition of a base. The amino group of phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction results in the formation of an amide linkage and the release of hydrochloric acid, which is neutralized by the base.

The mechanism of base-mediated acylation is crucial for the success of the synthesis. The base, commonly sodium hydroxide (B78521) or an organic base like triethylamine, serves two primary purposes. First, it deprotonates the amino group (-NH3+) of the phenylalanine zwitterion, converting it into a more nucleophilic primary amine (-NH2). This free amine is a significantly stronger nucleophile and readily attacks the carbonyl carbon of chloroacetyl chloride.

| Component | Role | Examples |

|---|---|---|

| Amino Acid | Nucleophile Source | DL-phenylalanine |

| Acylating Agent | Electrophile (Acyl Group Donor) | Chloroacetyl Chloride |

| Base | Activates Nucleophile & Neutralizes Acid | Sodium Hydroxide, Triethylamine (TEA), DIPEA |

| Solvent | Reaction Medium | Water, Dichloromethane (CH2Cl2), Phosphate (B84403) Buffer |

For applications requiring stereochemical purity, the synthesis begins with the corresponding enantiomerically pure phenylalanine. The general reaction conditions are similar to those used for the racemic mixture, but careful handling is required to prevent racemization, which can be promoted by harsh basic conditions or high temperatures. mdpi.com

The synthesis of N-chloroacetyl-D-phenylalanine is achieved by the N-acylation of D-phenylalanine with chloroacetyl chloride. researchgate.net The reaction follows the same base-mediated mechanism described for the DL-form. The starting material, D-phenylalanine, provides the stereocenter, which is retained throughout the synthesis under controlled conditions. The resulting product is the D-enantiomer of chloroacetyl phenylalanine, a valuable building block in peptide chemistry and other specialized synthetic applications.

Similarly, N-chloroacetyl-L-phenylalanine is prepared from L-phenylalanine. nih.gov This derivative is significant as L-amino acids are the naturally occurring forms. The synthesis requires the reaction of L-phenylalanine with chloroacetyl chloride in the presence of a suitable base. nih.gov Enzymatic methods using phenylalanine ammonia (B1221849) lyases (PALs) have also been explored for the synthesis of L-phenylalanine analogues, showcasing alternative biocatalytic routes that offer high stereospecificity. frontiersin.org The resulting N-chloroacetyl-L-phenylalanine is used in various research contexts, including as an intermediate for the synthesis of sweeteners and other biologically active molecules. google.com

Research into N-acylation has led to the development of alternative methods that offer improved chemoselectivity, milder reaction conditions, and more environmentally friendly protocols.

One notable advancement is the use of a phosphate buffer system for the N-chloroacetylation of amino acids. researchgate.nettandfonline.com This method allows for a highly efficient and chemoselective reaction with chloroacetyl chloride in an aqueous, neutral-pH environment. researchgate.net The reaction proceeds rapidly, often within 20 minutes, and the products can be isolated in high yields without the need for chromatographic separation. tandfonline.com This "bio-compatible" synthesis is metal-free and represents a significant step towards greener chemical processes. researchgate.net

Another alternative involves using different acylating agents, such as chloroacetic anhydride. This reagent can be used in aqueous conditions for chloroacetylation, though it is known that chloroacetyl chloride hydrolyzes slowly in water, making its use feasible. tandfonline.com For complex molecules like amino alcohols, where competition between N- and O-acylation exists, reaction conditions can be tuned. Basic conditions favor N-acylation, while acidic conditions favor O-acylation. tandfonline.com The chloroacetyl group itself is a versatile functional handle, reacting with nucleophiles like the thiol group in mercaptoundecahydrododecaborate (B1143558) (BSH), a reaction whose rate can be influenced by adjacent amino acid residues. mdpi.com

| Method | Acylating Agent | Solvent/Conditions | Key Advantages |

|---|---|---|---|

| Schotten-Baumann | Chloroacetyl Chloride | Aqueous Base (e.g., NaOH) | Well-established, direct method |

| Bio-compatible Synthesis | Chloroacetyl Chloride | Phosphate Buffer (neutral pH) | Fast, high yield, eco-friendly, metal-free researchgate.nettandfonline.com |

| Anhydride Method | Chloroacetic Anhydride | Aqueous or Organic Solvents | Alternative acylating agent tandfonline.com |

Synthesis of Stereospecific Chloroacetyl Phenylalanine Derivatives

Asymmetric Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of Chloroacetyl-phenylalanine is crucial for its application in various research fields, as the biological and chemical properties of enantiomers can differ significantly. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, bypassing the need for resolving racemic mixtures, which is inherently limited to a 50% yield for the desired enantiomer in classical resolution. ut.ac.ir Advanced methodologies focus on creating the desired stereocenter with high efficiency and selectivity.

Enantioselective Approaches for Chloroacetyl Phenylalanine

Direct enantioselective synthesis of N-Chloroacetyl-phenylalanine is typically achieved in a two-step process: first, the asymmetric synthesis of the phenylalanine core, followed by N-acylation with chloroacetyl chloride. The key to stereochemical control lies in the initial synthesis of the chiral amino acid.

Biocatalytic Synthesis: One powerful approach is the use of engineered enzymes. Phenylalanine ammonia lyases (PALs) have been rationally engineered to perform asymmetric hydroamination. nih.govresearchgate.net For instance, variants of PAL from Planctomyces brasiliensis (PbPAL) have been developed that exhibit high enantioselectivity. By modifying active-site residues, the enzyme's natural preference for producing L-amino acids can be switched to favor the synthesis of D-amino acids from corresponding aryl acrylates with greater than 99% enantiomeric excess (ee). nih.govresearchgate.net This biocatalytic method offers a direct and highly selective route to D-aromatic amino acids, which can then be N-acylated to yield the desired chloroacetyl derivative.

Asymmetric Phase-Transfer Catalysis: Chemical methods involving phase-transfer catalysis also provide an effective route. The asymmetric α-alkylation of a glycine Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, with benzyl bromide can be catalyzed by chiral phase-transfer catalysts. nih.gov Cinchona alkaloid quaternary ammonium salts are often used as catalysts. The choice of catalyst dictates the resulting stereochemistry; for example, a cinchonine-derived catalyst can produce the (R)-α-amino acid derivative, while a cinchonidine-derived catalyst yields the (S)-enantiomer. nih.gov This method allows for the predictable and controlled synthesis of both (R)- and (S)-phenylalanine precursors in excellent yields and high enantioselectivity, which are then converted to the final product. nih.gov

The general two-step enantioselective synthesis can be summarized as follows:

Asymmetric synthesis of the chiral phenylalanine backbone using methods like biocatalysis or phase-transfer catalysis.

N-chloroacetylation of the resulting enantiopure phenylalanine using chloroacetyl chloride, often in non-basic conditions with an HCl scavenger like propylene oxide to yield the final product. researchgate.net

Dynamic Kinetic Resolution Techniques for D-Phenylalanine Synthesis Precursors

While classical kinetic resolution is limited to a 50% theoretical yield, dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution step with in-situ racemization of the slower-reacting enantiomer. acs.org This allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product. acs.org A successful DKR process requires that the rate of racemization is significantly faster than the rate of the resolution reaction for the slow-reacting enantiomer and that the resolution itself is irreversible.

A notable application of this technique is in the preparation of D-phenylalanine from L-phenylalanine. A patented method describes a DKR process that involves the following key steps: google.com

Substrate Preparation: L-phenylalanine is reacted with hydrochloric acid to form L-phenylalanine hydrochloride.

Racemization and Resolution: The L-phenylalanine hydrochloride substrate undergoes racemization and resolution simultaneously. This is achieved using a resolving agent, such as L-(-)-dibenzoyl tartaric acid (L-DBTA), in the presence of a racemization catalyst (e.g., an aldehyde pyridine compound) and a mild alcohol solvent.

Selective Crystallization: The process is designed so that the D-phenylalanine selectively forms a diastereomeric salt with the L-DBTA resolving agent (D-phenylalanine·L-DBTA disalt), which precipitates from the solution.

Final Product Isolation: The isolated disalt is then treated with a base, such as triethylamine, to resolve it, yielding the final target product, D-phenylalanine, with high purity and yield. google.com

This DKR method provides a highly efficient pathway to D-phenylalanine, a key precursor for D-Chloroacetyl-phenylalanine, by converting the more readily available L-enantiomer. google.com

| Component | Function | Example Compound |

|---|---|---|

| Starting Material | The initial racemic or enantiomeric compound to be converted. | L-Phenylalanine |

| Resolving Agent | A chiral molecule that selectively reacts with one enantiomer to form a separable diastereomer. | L-(-)-Dibenzoyl Tartaric Acid (L-DBTA) |

| Racemization Catalyst | Catalyzes the in-situ interconversion of the enantiomers. | Aldehyde Pyridine Compound |

| Solvent | Provides the medium for the reaction and influences solubility for crystallization. | Mild Alcohol |

| Final Product | The desired enantiomerically pure compound. | D-Phenylalanine |

Purification and Characterization Techniques for Research Purity

Achieving high purity is essential for the use of this compound in research. A multi-step approach combining purification and rigorous characterization is typically employed.

Purification Methods: The primary purification of phenylalanine and its derivatives from reaction mixtures or broths often involves several techniques to remove inorganic salts, residual reactants, and other organic impurities. google.com

Crystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. For phenylalanine derivatives, a single crystallization step following effective preliminary purification can yield a product with 90-100% purity. google.com

Chromatography: For achieving high research-grade purity, chromatographic methods are indispensable.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is effective for purifying amino acids, although its efficiency can be reduced by the presence of high concentrations of inorganic salts. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both purification (preparative HPLC) and analysis. For chiral compounds like Chloroacetyl-phenylalanine, chiral HPLC columns are used to separate the D- and L-enantiomers, allowing for the determination of enantiomeric excess (ee). researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification. researchgate.net

Characterization Techniques: Once purified, the identity and purity of the compound must be confirmed using various analytical methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound, confirming the presence of the phenyl group, the alanine backbone, and the chloroacetyl moiety.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its elemental composition. For N-Chloroacetyl-L-phenylalanine (C₁₁H₁₂ClNO₃), the expected monoisotopic mass is approximately 241.05 Da. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carboxylic acid, amide, and C-Cl bonds.

Chromatographic Analysis:

Analytical HPLC: As mentioned, HPLC is used to determine the purity of the final product. By comparing the retention time of the sample to a known standard and integrating the peak area, the purity can be quantified. Using a chiral column, the ratio of enantiomers can be precisely determined. researchgate.net

| Technique | Purpose | Information Obtained |

|---|---|---|

| Crystallization | Bulk purification | Solid, purified compound |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification and analysis | Purity assessment, enantiomeric excess (ee) determination researchgate.net |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Qualitative purity assessment researchgate.net |

| Mass Spectrometry (MS) | Structural characterization | Molecular weight and elemental formula confirmation nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Detailed molecular structure and connectivity |

Advanced Biochemical and Pharmacological Research Applications

Protein Modification and Bioconjugation Research

The reactivity of the chloroacetyl group makes Chloroacetyl-dl-phenylalanine a useful reagent for protein modification and bioconjugation.

Covalent Bond Formation with Thiol Groups in Biomolecules

The chloroacetyl group is an electrophilic moiety that readily reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides. google.com This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond. researchgate.net This specific and efficient covalent bond formation is a cornerstone of many bioconjugation strategies. The bromoacetyl group, being more reactive, is also used for similar purposes, but the chloroacetyl group offers a degree of stability that can be advantageous in certain applications. google.com The reaction is typically carried out under neutral to slightly basic pH conditions to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity. google.com

Applications in Chemical Probe Development for Protein Activity Studies

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological systems. nih.gov These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in the enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nih.govsemanticscholar.org

The chloroacetyl group can serve as a reactive warhead in the design of activity-based probes (ABPs). acs.orgnih.gov By attaching a chloroacetyl moiety to a molecule that can be recognized by a specific enzyme or class of enzymes, it is possible to create a probe that covalently labels the active site of the target protein(s). For instance, Chloroacetyl-Coenzyme A has been used as an activity-based probe to identify substrates of Gcn5-related N-acetyltransferases (GNATs). acs.orgnih.gov In this context, this compound could be incorporated into the design of probes targeting proteases or other enzymes that recognize the phenylalanine residue. The covalent modification by the chloroacetyl group would allow for the subsequent identification and characterization of the labeled proteins.

| Probe Component | Function | Example in a Chloroacetyl-based Probe |

| Reactive Group (Warhead) | Forms a covalent bond with the target enzyme. | Chloroacetyl group |

| Recognition Element | Provides specificity for the target enzyme. | Phenylalanine moiety |

| Reporter Tag | Enables detection and/or enrichment of the labeled protein. | Fluorophore, Biotin, etc. (would be attached to the phenylalanine) |

Macrocyclic Peptide Synthesis via N-terminal Chloroacetyl Group Cyclization

A significant application of the chloroacetyl group is in the synthesis of macrocyclic peptides. rsc.org By introducing a chloroacetyl group at the N-terminus of a linear peptide and having a cysteine residue at a downstream position, an intramolecular reaction can be induced. nih.govrsc.orgrsc.org The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of a stable thioether linkage and the cyclization of the peptide. researchgate.net This method is advantageous due to its spontaneity, rapid reaction rate, and the predictability of the resulting ring size. researchgate.net

This strategy has been extensively studied, including scenarios with multiple competing cysteine residues, to achieve selective macrocyclization and even the formation of bicyclic peptides. nih.govrsc.orgrsc.org The presence of a phenylalanine residue within the peptide sequence can influence the conformation of the linear precursor and potentially the efficiency of the cyclization reaction.

Investigation as a Model Substrate in Enzymology

In enzymology, model substrates are crucial for characterizing the activity and kinetics of enzymes. This compound can potentially serve as a model substrate for various hydrolases, particularly peptidases. For example, the well-studied enzyme carboxypeptidase A cleaves C-terminal amino acids from peptides and has been shown to hydrolyze various phenylalanine derivatives. nih.gov Kinetic studies with a range of substrates, including those with modified N-termini, have been instrumental in elucidating the enzyme's mechanism of action. nih.govnih.gov

By using this compound as a substrate, researchers could investigate several aspects of enzyme function:

Substrate Specificity: Determining the rate of hydrolysis would provide insight into how the chloroacetyl group is tolerated within the enzyme's active site compared to other acyl groups.

Enzyme Kinetics: Michaelis-Menten kinetics could be determined to quantify the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).

Enzyme Inhibition: The compound or its derivatives could be explored as potential irreversible inhibitors, where the chloroacetyl group covalently modifies a nucleophilic residue in the active site.

Exploration in Drug Discovery and Development Initiatives

Phenylalanine derivatives are a common motif in many pharmaceutical compounds. nih.govnih.gov The incorporation of a reactive group like the chloroacetyl moiety into a phenylalanine scaffold presents opportunities for the design of targeted covalent inhibitors. Covalent inhibitors can offer advantages in terms of potency and duration of action, as they form a stable bond with their target protein.

The exploration of this compound in drug discovery could involve several approaches:

Targeted Covalent Inhibitors: By designing molecules that incorporate the this compound scaffold, researchers can target enzymes where a cysteine or other nucleophilic residue is present in or near the active site. The phenylalanine portion would guide the molecule to the target, and the chloroacetyl group would then form a covalent bond, leading to irreversible inhibition.

Prodrug Strategies: The chloroacetyl group could potentially be used in a prodrug approach, where the active drug is released upon enzymatic cleavage of the N-acyl bond.

Peptidomimetic Development: As a modified amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability or altered pharmacological properties. For instance, D-phenylalanine is known to inhibit the breakdown of endorphins and has been explored in therapeutic contexts. nih.gov

While specific drug candidates based on this compound are not prominently featured in the provided search results, the chemical principles and its structural similarity to biologically active phenylalanine derivatives suggest its potential as a starting point for medicinal chemistry campaigns. nih.gov

Role as Intermediates for Biologically Active Compounds (e.g., Peptides, Pharmaceuticals)

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, particularly in peptide and pharmaceutical chemistry. The chloroacetyl group, a reactive moiety, can be introduced onto the N-terminus of phenylalanine or other amino acids to create a versatile building block. chemicalbook.com This process, known as N-chloroacetylation, yields a compound that can readily react with nucleophiles, making it valuable for constructing larger molecules. researchgate.net

In peptide synthesis, N-chloroacetylated peptides are stable intermediates that can be prepared using automated peptide synthesizers. google.com These modified peptides are particularly useful for creating peptide polymers, conjugated peptides, and cyclic peptides. The chloroacetyl group reacts efficiently with sulfhydryl groups, such as those in cysteine residues, to form stable thioether bonds. This reaction can be controlled to induce autopolymerization or cyclization of peptides containing both a chloroacetyl group and a cysteine residue. google.com Furthermore, chloroacetyl-modified peptides are employed in bioconjugation, where they are linked to other molecules, such as the borane (B79455) cluster mercaptoundecahydrododecaborate (B1143558) (BSH), for potential applications in boron neutron capture therapy. mdpi.com

The utility of chloroacetylated compounds extends to the synthesis of various pharmaceuticals. For instance, chloroacetyl chloride, the reagent used to make this compound, is a key component in the synthesis of 2-azetidinones (β-lactams), a class of compounds known for their antibacterial activity. nih.govnih.gov In these synthetic pathways, a chloroacetylated intermediate undergoes cyclization to form the core β-lactam ring structure. nih.gov This highlights the role of the chloroacetyl group as a foundational element for building heterocyclic compounds with significant therapeutic potential.

Modulation of Biological Activities via Chloroacetylation

The introduction of a chloroacetyl group to a molecule like phenylalanine can significantly modulate its biological activity. Chloroacetylation creates chloroacetamides, a class of compounds recognized for their broad spectrum of biological activities and potential. researchgate.net The chloroacetyl moiety is an electrophilic group, capable of reacting with nucleophilic residues in biological macromolecules like proteins and enzymes. This reactivity is a key mechanism through which chloroacetylated compounds can exert their biological effects.

This principle is applied in the development of enzyme inhibitors. By attaching a chloroacetyl group to a peptide or a small molecule designed to bind to a specific enzyme's active site, the compound can form a covalent bond with a nearby nucleophilic amino acid residue (like cysteine or histidine), leading to irreversible inhibition. This strategy has been effectively used to create highly potent and specific enzyme inhibitors. ku.edu

Furthermore, the chloroacetylation step is integral to the synthesis of compounds where the final structure's biological activity is not directly related to the chloroacetyl group itself, but where the group was essential for the synthetic pathway. For example, in the synthesis of certain antibacterial 2-azetidinones, the molecule is first condensed with chloroacetyl chloride, and this intermediate is then cyclized to form the final active compound. nih.govnih.gov The biological activity of the final product is a function of the complete heterocyclic structure, which was made accessible through the chloroacetylation reaction. The application of phenylalanine, in general, can also influence biochemical pathways, such as the phenylpropanoid pathway, leading to the synthesis of various bioactive compounds. d-nb.info

Phenylalanine Analogues as Arginine Mimetics in Protease Inhibition

In the rational design of enzyme inhibitors, particularly for proteases, phenylalanine analogues have emerged as effective arginine mimetics. acs.orgnih.gov Many proteases, such as trypsin-like serine proteases, recognize and cleave polypeptide chains at basic amino acid residues like arginine. nih.govnih.gov The specificity is driven by the interaction between the positively charged guanidino group of arginine and a negatively charged aspartic acid residue in the enzyme's binding pocket. nih.gov While essential for recognition, the highly basic guanidino group can lead to poor bioavailability and low selectivity in drug candidates. nih.gov This has prompted the design of arginine mimetics—structural analogues that can mimic the key interactions of arginine but with improved pharmacological properties. nih.govresearchgate.net

Researchers have successfully replaced arginine with specifically modified phenylalanine analogues in inhibitors of the dengue virus protease NS2B-NS3, a critical target for antiviral drug discovery. acs.orgnih.gov By incorporating functionalities like an amidino group onto the phenyl ring of phenylalanine, it is possible to create a non-natural, basic amino acid that effectively mimics arginine's binding properties. acs.orgnih.gov

Studies have shown that the position of the substituent on the phenyl ring is critical for inhibitory activity. acs.orgnih.gov For example, a (4-amidino)-l-phenylalanine-containing inhibitor was found to be ten times more potent against dengue protease than a reference compound. acs.org In contrast, meta-substituted phenylalanine analogues showed reduced activity. acs.org These findings demonstrate that phenylalanine provides a versatile scaffold for creating potent and selective protease inhibitors by serving as an effective arginine mimetic. acs.orgnih.gov This approach is also relevant for developing inhibitors for other proteases involved in conditions like blood coagulation disorders. nih.govnih.gov

Interactive Data Table: Phenylalanine Analogues as Dengue Virus Protease Inhibitors This table summarizes the relative inhibitory activity of different phenylalanine analogues, demonstrating the impact of substituent type and position on protease inhibition.

| Compound Analogue | Substituent on Phenyl Ring | Position | Relative Inhibition (%) | Key Finding |

|---|---|---|---|---|

| 33a | 4-amidino | para | High (Potent Inhibitor) | 10-fold more potent than the reference inhibitor. acs.org |

| 40 | 4-acetylamino (non-basic) | para | Inactive | Demonstrates the necessity of a basic group for activity against DENV protease. acs.org |

| 39 | Less basic functionality | para | Low (20-fold loss of activity) | Shows that the degree of basicity is crucial for potent inhibition. acs.org |

| 35 | 4-amidino (on phenylglycine) | para | Inactive | Highlights the importance of the side chain length (phenylalanine preferred over phenylglycine). acs.org |

| N/A | N/A | meta | Reduced Activity | An unexpected but significant finding was the reduced activity of meta-substituted analogues. acs.org |

Computational and Theoretical Studies on Chloroacetyl Dl Phenylalanine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are used to study the dynamic behavior of molecules and their complexes. While specific simulation studies on Chloroacetyl-dl-phenylalanine are not extensively documented in publicly available literature, the approaches used for its parent compound, phenylalanine, and its derivatives illustrate the potential applications.

Molecular dynamics (MD) simulations, for example, have been employed to investigate the self-assembly of phenylalanine molecules. In one study, simulations were used to model the formation of peptide nanotubes from linear phenylalanine chains of different chirality. This controlled MD simulation approach helps determine the trajectory and final structure of the resulting nanostructures. nih.gov Such techniques could be applied to this compound to understand its aggregation properties or its behavior in different solvent environments.

Furthermore, MD simulations are crucial for assessing the stability of ligand-protein complexes. For instance, in a study of Chromium-D-Phenylalanine [Cr(D-Phe)₃], MD simulations over 100 nanoseconds were used to confirm the stability of its complex with the protein α-synuclein. The simulations showed minimal root-mean-square deviation (RMSD) fluctuations, indicating a stable and sustained interaction. nih.gov This type of simulation would be invaluable for evaluating the stability of this compound when bound to a potential protein target.

Table 1: Applications of Molecular Simulation in Phenylalanine-Related Compounds

| Compound/System | Simulation Technique | Key Finding | Reference |

|---|---|---|---|

| Phenylalanine Chains | Controlled Molecular Dynamics | Demonstrated the formation of helical peptide nanotubes from linear chains. | nih.gov |

Quantum Chemical Analyses

Quantum chemical calculations provide detailed information about the electronic structure, reactivity, and energetic properties of molecules. These methods are frequently used to study reaction mechanisms and molecular properties that are difficult to probe experimentally.

Studies on related peptide systems containing phenylalanine have utilized quantum chemical calculations to understand post-translational modifications. For example, the deamidation of asparagine residues adjacent to phenylalanine has been investigated using density functional theory (DFT) at the B3LYP level, with single-point energy calculations using MP2 and M06-2X methods. mdpi.comnih.gov These calculations revealed that the orientation of the phenylalanine side chain significantly impacts the activation barriers of the reaction. mdpi.comnih.gov When the aromatic benzene ring of phenylalanine interacts with the amide group of the asparagine residue, the activation barrier for the formation of a succinimide intermediate is lowered. mdpi.comnih.gov

These quantum studies highlight how specific intramolecular interactions, influenced by conformation, can alter reaction energetics. The calculations showed that the rate-determining step and activation barriers change depending on the phenylalanine side chain's orientation. mdpi.com Such analyses could be applied to this compound to investigate its reactivity, stability, and the electronic effects of the chloroacetyl group on the phenylalanine scaffold.

Table 2: Calculated Activation Barriers for Asn Deamidation Influenced by Phenylalanine Conformation

| Calculation Method | Pathway | Activation Barrier (kJ mol⁻¹) | Key Observation | Reference |

|---|---|---|---|---|

| M06-2X/6-31+G(d,p) | Pathway 1 (Interaction) | 92.2 | Interaction with the benzene ring reduces the barrier height. | mdpi.com |

| M06-2X/6-31+G(d,p) | Pathway 2 (No Interaction) | 121 | Higher barrier when the side chain is distant. | mdpi.com |

Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding sites of proteins.

For derivatives of phenylalanine, docking studies have been instrumental in understanding their therapeutic potential. In a study on the neuroprotective potential of Chromium-D-Phenylalanine [Cr(D-Phe)₃], molecular docking was used to evaluate its binding to α-synuclein, a protein implicated in Parkinson's disease. The study reported a strong binding affinity, with a docking score of -8.9 kcal/mol, which was superior to that of the standard drug Levodopa (-7.7 kcal/mol). nih.gov

Docking studies also elucidate the specific molecular interactions that stabilize the ligand-protein complex. Cation-π interactions, where the positive charge of an amino group on a ligand interacts favorably with the electron-rich face of an aromatic ring like that of phenylalanine, are often critical for binding. nih.gov Studies on the glycine receptor have shown that agonists form cation-π interactions with a key phenylalanine residue (Phe159) in the binding pocket. nih.gov Similarly, when this compound acts as a ligand, its phenylalanine ring could engage in such interactions with protein targets. The chloroacetyl group could also form specific hydrogen bonds or other interactions that contribute to binding affinity.

Table 3: Example Docking Scores for Phenylalanine Derivatives

| Ligand | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Chromium-D-Phenylalanine | α-synuclein (1XQ8) | -8.9 | nih.gov |

| Levodopa | α-synuclein (1XQ8) | -7.7 | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

SAR and QSAR studies are essential for drug discovery and medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity, allowing for the rational design of more potent and selective molecules.

SAR studies on phenylalanine derivatives have provided crucial insights for inhibitor design. For example, research into inhibitors of the L-type amino acid transporter 1 (LAT1), a target in cancer therapy, has explored how halogen substituents on the phenylalanine ring affect affinity and selectivity. nih.gov These studies found that the size and position of the halogen group are critical. Larger halogens at the meta-position (position 3) of the benzene ring increased affinity for both LAT1 and LAT2 transporters. nih.gov In contrast, larger halogens at the ortho-position (position 2) enhanced affinity specifically for LAT1, highlighting a path toward designing selective inhibitors. nih.gov

In another example, a series of 18 novel phenylalanine derivatives were synthesized and evaluated as HIV capsid binders. mdpi.com The anti-HIV-1 activity, measured as the EC₅₀ value, varied significantly across the series, with the most potent compound (I-19) exhibiting an EC₅₀ of 2.53 µM. mdpi.com Such data is foundational for building QSAR models that can predict the activity of new, unsynthesized derivatives, including those based on the this compound scaffold.

Table 4: Anti-HIV-1 Activity of Novel Phenylalanine Derivatives

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| I-19 | 2.53 ± 0.84 | 107.61 ± 27.43 | >42.5 | mdpi.com |

| PF-74 (Control) | 0.26 ± 0.08 | 21.09 ± 2.93 | 81.1 | mdpi.com |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.

For derivatives of phenylalanine, techniques such as empirical force-field calculations, as well as IR and ¹H-NMR spectroscopy, have been used to determine preferred conformations. A study on acetyl-L-phenylalanine anilides indicated that stable conformations are characterized by five-membered (C₅) and seven-membered (C₇) hydrogen-bonded rings. researchgate.net

Quantum chemical calculations can further refine this understanding by mapping the potential energy landscape. As seen in the study of asparagine deamidation, the relative orientation of the phenylalanine side chain created distinct reaction pathways with different energy barriers. mdpi.com This demonstrates that the conformational flexibility of the phenylalanine backbone and side chain can lead to different reactive possibilities. A thorough conformational analysis of this compound would be necessary to understand its shape, flexibility, and how it presents its functional groups for interaction with a biological target.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques in Elucidating Molecular Structure and Conformation

Spectroscopic techniques are indispensable for probing the molecular structure of Chloroacetyl-dl-phenylalanine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons in the phenyl group, the α- and β-protons of the amino acid backbone, and the methylene protons of the chloroacetyl group. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically 7.2-7.4 ppm), while the aliphatic protons would be found further upfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide groups would have characteristic downfield shifts, while the carbons of the phenyl ring and the aliphatic backbone would appear at intermediate and upfield positions, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| α-CH | ~4.5 |

| β-CH₂ | ~3.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (COOH) | ~175 |

| Amide (CONH) | ~168 |

| Aromatic (C₆H₅) | 127 - 137 |

| α-CH | ~55 |

| β-CH₂ | ~38 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and another C=O stretch from the amide group (amide I band, around 1650-1680 cm⁻¹). The N-H stretch of the amide would appear around 3300 cm⁻¹, and the C-Cl stretch of the chloroacetyl group would be observed in the fingerprint region (typically 600-800 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | 1650 - 1680 |

| Chloroalkane | C-Cl stretch | 600 - 800 |

| Aromatic Ring | C-H stretch | ~3030 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the phenyl group, which acts as a chromophore. Phenylalanine and its derivatives typically exhibit a maximum absorption (λmax) in the ultraviolet region around 257-260 nm, with weaker absorptions at shorter wavelengths. iosrjournals.org The chloroacetyl substitution is not expected to significantly shift the primary absorption maximum.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of chemical compounds. For purity assessment of this compound, a reversed-phase HPLC method would be commonly employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid to improve peak shape.

The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A typical HPLC method for a phenylalanine derivative would involve a gradient elution to ensure the separation of any potential impurities with different polarities. Detection is commonly performed using a UV detector set at the λmax of the compound (around 260 nm).

Since this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral chromatography is necessary to separate these stereoisomers. Chiral separation is crucial as the biological activity of each enantiomer can differ significantly.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Several types of CSPs are effective for the resolution of amino acid derivatives, including:

Pirkle-type phases: These are based on a chiral molecule, such as an amino acid derivative, covalently bonded to a silica support.

Cyclodextrin-based phases: These CSPs have a chiral cavity into which one enantiomer may fit better than the other, leading to differential retention.

Macrocyclic antibiotic phases: Columns based on antibiotics like teicoplanin or vancomycin have proven effective in separating the enantiomers of a wide range of amino acids and their derivatives. semanticscholar.org

The mobile phase composition, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile), plays a critical role in achieving optimal separation. The choice of mobile phase and CSP depends on the specific properties of the analyte. For phenylalanine derivatives, both normal-phase and reversed-phase modes have been successfully applied. The resolution of the enantiomers is a key parameter in evaluating the effectiveness of the chiral separation.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry stands as a cornerstone in the analytical toolkit for the structural elucidation and characterization of this compound. This powerful technique provides precise information on the molecular weight of the compound, confirming its elemental composition, and offers deep insights into its structural framework through the analysis of its fragmentation patterns under specific ionization conditions.

Molecular Weight Confirmation

The initial step in the mass spectrometric analysis of this compound involves the determination of its molecular weight. High-resolution mass spectrometry (HRMS) is particularly adept at providing an accurate mass measurement, which can be used to confirm the molecular formula of the compound, C₁₁H₁₂ClNO₃.

The theoretically calculated monoisotopic mass of this compound is approximately 241.0506 Da. Experimental determination of the molecular ion peak in the mass spectrum serves to verify this calculated value, thereby confirming the identity of the compound. The presence of chlorine is often indicated by a characteristic isotopic pattern, with the M+2 peak (containing the ³⁷Cl isotope) appearing at a relative abundance of about one-third of the M+ peak (containing the ³⁵Cl isotope).

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Average Molecular Weight | 241.67 g/mol |

| Monoisotopic Mass | 241.0505709 Da |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound. In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation.

While a definitive, experimentally-derived fragmentation spectrum for this compound is not widely published in readily accessible literature, a theoretical fragmentation pattern can be postulated based on the known fragmentation behaviors of amino acids, their derivatives, and chlorinated organic compounds. The primary sites for fragmentation would likely be the amide bond, the carboxylic acid group, and the bond between the alpha-carbon and the benzyl side chain.

Key predictable fragmentation pathways include:

Loss of the Carboxyl Group: A common fragmentation for amino acids is the neutral loss of the carboxyl group (–COOH) as CO₂ and H₂O, or the loss of the entire carboxylic acid moiety.

Amide Bond Cleavage: The bond between the phenylalanine residue and the chloroacetyl group can cleave, leading to fragments corresponding to each part of the molecule.

Side Chain Fragmentation: The benzyl side chain of the phenylalanine moiety is a prominent feature and can undergo cleavage. A characteristic fragment would be the tropylium ion resulting from the benzyl group.

Cleavage of the Chloroacetyl Moiety: The chloroacetyl group can itself fragment, for instance, through the loss of the chlorine atom or the entire chloromethyl group.

The following interactive table outlines a plausible fragmentation pattern for this compound, detailing the mass-to-charge ratio (m/z) of potential fragments, their proposed structures, and the corresponding neutral loss from the parent ion.

| m/z of Fragment Ion | Proposed Fragment Structure/Identity | Neutral Loss | Description of Fragmentation |

|---|---|---|---|

| 241 | [C₁₁H₁₂ClNO₃]⁺ | - | Molecular Ion (M⁺) |

| 196 | [M - COOH]⁺ | -COOH (45 Da) | Loss of the carboxyl group. |

| 164 | [Phenylalanine - H]⁺ | -C₂H₂ClO (77 Da) | Cleavage of the amide bond, retaining the phenylalanine portion. |

| 120 | [C₈H₁₀N]⁺ | -C₃H₂ClO₂ (121 Da) | Loss of the chloroacetyl and carboxyl groups, leaving the amino-benzyl fragment. |

| 91 | [C₇H₇]⁺ | -C₄H₅ClNO₃ (150 Da) | Formation of the tropylium ion from the benzyl side chain. |

| 77 | [C₂H₂ClO]⁺ | -C₉H₁₀NO₂ (164 Da) | Cleavage of the amide bond, retaining the chloroacetyl portion. |

This detailed analysis of the molecular weight and fragmentation patterns through mass spectrometry is indispensable for the unambiguous identification and structural characterization of this compound in research settings.

Future Directions and Emerging Research Avenues for Chloroacetyl Dl Phenylalanine

Advanced Applications in Chemical Biology and Proteomics

The chloroacetyl moiety of Chloroacetyl-dl-phenylalanine serves as a reactive handle that can covalently modify specific amino acid residues on proteins, primarily cysteine and to a lesser extent, histidine. This reactivity is the cornerstone of its potential applications in chemical biology and proteomics, particularly in the realm of Activity-Based Protein Profiling (ABPP) . ABPP is a powerful strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems.

Activity-Based Probes: this compound can be incorporated into peptide or small molecule scaffolds to create activity-based probes (ABPs). These probes can target the active sites of specific enzyme families, such as cysteine proteases or certain metabolic enzymes. The covalent and irreversible nature of the bond formed between the chloroacetyl group and a nucleophilic residue in the enzyme's active site allows for the specific labeling and subsequent identification of these active enzymes.

One can envision the development of this compound-based probes for:

Enzyme Class Profiling: Designing probes with broad reactivity towards a particular enzyme class to map the functionally active members of that class in a given proteome.

Targeted Enzyme Analysis: Creating highly specific probes for a single enzyme of interest to study its activity in different cellular states or in response to drug treatment.

The general workflow for such an application would involve incubating the proteome with the this compound-based probe, followed by enrichment of the labeled proteins and identification by mass spectrometry. This approach provides a direct readout of enzyme activity, which is often more informative than protein abundance data alone.

Exploration of Novel Therapeutic Targets

The ability of this compound to be incorporated into larger molecules that can covalently bind to proteins makes it a valuable tool for the discovery and validation of novel therapeutic targets. By designing libraries of molecules containing the this compound warhead, researchers can screen for compounds that selectively inhibit the activity of disease-relevant enzymes.

A compelling example of a similar approach is the use of N-chloroacetyl-l-tyrosine in mRNA display technologies to identify macrocyclic peptide inhibitors. nih.gov In this strategy, a library of peptides is generated, each with an N-terminal chloroacetylated tyrosine. This reactive group then forms a cyclic structure by reacting with a downstream cysteine residue. nih.gov These cyclic peptides can then be screened for their ability to bind to and inhibit a target protein. nih.gov This methodology could be readily adapted using this compound to explore a different chemical space for inhibitor discovery.

Table 1: Potential Therapeutic Targets for this compound-based Probes

| Enzyme Class | Therapeutic Area | Rationale for Targeting |

| Cysteine Proteases | Cancer, Infectious Diseases | Aberrant protease activity is implicated in tumor progression and pathogen virulence. |

| Deubiquitinating Enzymes (DUBs) | Cancer, Neurodegenerative Diseases | DUBs regulate protein stability and signaling pathways often dysregulated in disease. |

| Metabolic Enzymes | Metabolic Disorders, Cancer | Altered metabolic pathways are a hallmark of many diseases. |

The development of potent and selective inhibitors is a critical step in validating a protein as a drug target. Covalent inhibitors, such as those derived from this compound, can offer high potency and prolonged duration of action.

Integration into Multi-Omics Research

The future of biomedical research lies in the integration of multiple "omics" data types, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems. Chemical probes derived from this compound have the potential to be powerful tools in this multi-omics landscape.

By using a this compound-based probe to specifically label and quantify the active portion of a particular enzyme or enzyme family, researchers can add a layer of functional information to their proteomic data. This "functional proteomic" data can then be integrated with other omics datasets to build more comprehensive models of cellular processes and disease states.

For instance, a study could combine:

Transcriptomic data to understand which enzymes are being expressed.

Proteomic data to quantify the total amount of each enzyme present.

Functional proteomic data (using a this compound probe) to measure the activity of those enzymes.

Metabolomic data to measure the downstream effects of enzyme activity.

This integrated approach can reveal novel regulatory mechanisms and identify key nodes in biological networks that would be missed by any single omics approach alone. The ability to correlate changes in enzyme activity with changes in gene expression and metabolite levels can provide profound insights into the molecular basis of disease.

Development of Next-Generation Bioconjugation Strategies

Bioconjugation, the process of linking two biomolecules, is a fundamental technique in biotechnology with applications ranging from antibody-drug conjugates to protein labeling for imaging. The chloroacetyl group of this compound provides a reliable and specific handle for bioconjugation.

While the reaction of chloroacetyl groups with cysteines is well-established, future research will likely focus on developing more sophisticated and "next-generation" bioconjugation strategies. This could include:

Site-Specific Labeling of Proteins: By incorporating this compound at a specific site in a recombinant protein, researchers can achieve precise, site-specific conjugation of other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or therapeutic payloads.

Generation of Bicyclic Peptides: The ability of an N-terminal chloroacetyl group to react with downstream cysteine residues can be exploited to create complex, constrained peptide structures, such as bicyclic peptides. These structures can exhibit enhanced stability and binding affinity for their targets.

Development of Novel Linkers: Research into new linker technologies that can be attached to the chloroacetyl group will expand the versatility of this compound in bioconjugation.

Table 2: Comparison of Bioconjugation Chemistries

| Chemistry | Reactive Group | Target Residue(s) | Key Advantages |

| Chloroacetyl | Chloroacetyl | Cysteine, Histidine | High specificity for cysteine, stable thioether bond. |

| Maleimide | Maleimide | Cysteine | Fast reaction kinetics. |

| NHS Ester | N-Hydroxysuccinimide Ester | Lysine, N-terminus | Reacts with abundant amine groups. |

| Click Chemistry | Azide/Alkyne | Bioorthogonally introduced | High efficiency and orthogonality. |

The continued development of bioconjugation methods centered around the chloroacetyl group will undoubtedly lead to new and innovative ways to modify and study biomolecules.

常见问题

Q. What are the established synthetic routes for Chloroacetyl-dl-phenylalanine, and how can purity be validated?

this compound is typically synthesized via chloroacetylation of DL-phenylalanine using chloroacetyl chloride in anhydrous solvents like dichloromethane. Stoichiometric control (e.g., 1:1.2 molar ratio of phenylalanine to chloroacetyl chloride) and temperature regulation (0–5°C) minimize side reactions. Purity is validated using reversed-phase HPLC with UV detection (λ = 254 nm) and 1H/13C NMR spectroscopy. Ensure deuterated solvents (e.g., DMSO-d6) are used for NMR to avoid signal interference .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Follow general laboratory safety practices: use fume hoods for reactions involving volatile reagents, wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets for analogous compounds (e.g., phenylacetyl chloride) recommend local exhaust ventilation to prevent inhalation exposure .

Q. How can researchers confirm the enantiomeric composition of this compound?

Chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) can resolve DL enantiomers. Compare retention times with commercially available L- and D-phenylalanine derivatives. Polarimetric analysis is less effective due to low specific rotation in racemic mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

Solubility discrepancies may arise from crystallinity variations or solvent polarity. Use differential scanning calorimetry (DSC) to assess crystallinity and quantify amorphous content. Solubility parameters (Hansen solubility parameters) can predict solvent compatibility. For experimental validation, perform equilibrium solubility studies under controlled temperature and agitation, followed by UV-Vis spectrophotometry for quantification .

Q. How can computational modeling optimize this compound’s reactivity in peptide synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites and transition states during coupling reactions. Compare activation energies for different coupling agents (e.g., HATU vs. EDCI) to identify optimal conditions. Validate predictions using kinetic studies (e.g., monitoring reaction progress via inline FTIR) .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Implement Quality-by-Design (QbD) principles: identify critical process parameters (CPPs) like reaction temperature and mixing speed via factorial designs. Use Process Analytical Technology (PAT) tools (e.g., ReactIR) for real-time monitoring. Statistical process control (SPC) charts can track variability and ensure consistency .

Q. How do researchers address conflicting bioactivity results in enzyme inhibition studies using this compound?

Contradictory bioactivity may stem from assay conditions (e.g., pH, ionic strength) or impurity profiles. Re-evaluate enzyme kinetics (Km, Vmax) under standardized buffer conditions. Purify the compound via preparative HPLC and retest. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Assess goodness-of-fit via R² and residual plots. For small datasets, bootstrap resampling provides robust error estimates. Report confidence intervals (95%) to quantify uncertainty .

Q. How should researchers document synthetic procedures for reproducibility?

Follow IUPAC guidelines: report exact molar ratios, solvent grades, and equipment specifications (e.g., stirrer RPM). Include raw NMR/HPLC data in supplementary materials. For novel methods, provide step-by-step protocols and troubleshooting notes (e.g., handling hygroscopic reagents) .

Q. What criteria validate this compound as a reference standard in analytical chemistry?

Ensure >98% purity (via HPLC), corroborated by mass spectrometry (ESI-MS) and elemental analysis. Characterize thermal stability via thermogravimetric analysis (TGA). Publish full spectral data (NMR, IR) in peer-reviewed journals to establish credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。